

# Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 7-Bromo Spirooxindoles

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one
CAS No.:	1694132-58-5
Cat. No.:	B2664845

[Get Quote](#)

## Introduction

The spirooxindole scaffold is a privileged structural motif found in a multitude of natural products and serves as a cornerstone for the development of novel therapeutics.<sup>[1][2]</sup> Its unique three-dimensional architecture provides a versatile framework for interacting with biological targets, leading to a wide range of activities, including anti-cancer, anti-viral, and anti-microbial properties.<sup>[1]</sup> Functionalization of the spirooxindole core, particularly at the C-7 position of the indole ring, is a critical strategy for modulating pharmacological properties and exploring structure-activity relationships.

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity under mild conditions.<sup>[3][4][5]</sup> This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 7-bromo spirooxindoles, a key intermediate for the synthesis of

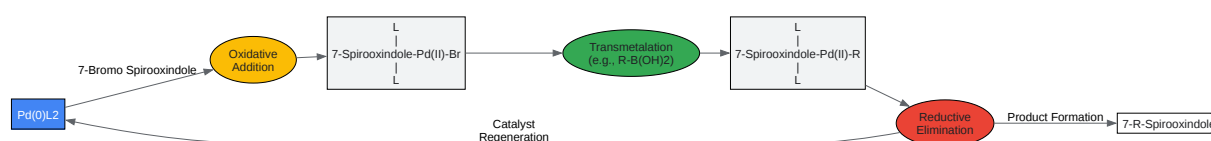
diverse libraries of potentially bioactive molecules. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step protocols for key transformations like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, and offer insights into reaction optimization.

## General Principles: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing cross-coupling reactions. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3][4][6][7]

The generally accepted mechanism consists of three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo spirooxindole, forming a Pd(II) intermediate.[4][7]
- Transmetalation (for Suzuki, Sonogashira) or Carbopalladation/Migratory Insertion (for Heck): In this step, the organic group from the coupling partner is transferred to the palladium center, displacing the halide. For the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond.[4][6]
- Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]



[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

## Synthesis of Starting Material: 7-Bromo Spirooxindoles

Access to the 7-bromo spirooxindole starting material is a prerequisite for these coupling reactions. While various methods exist for the synthesis of spirooxindoles<sup>[1][8][9]</sup>, a common route involves the reaction of a 7-bromoisatin derivative. For example, a three-component reaction of a 7-bromoisatin, an amino acid, and a dipolarophile can be employed.<sup>[2][10][11]</sup>

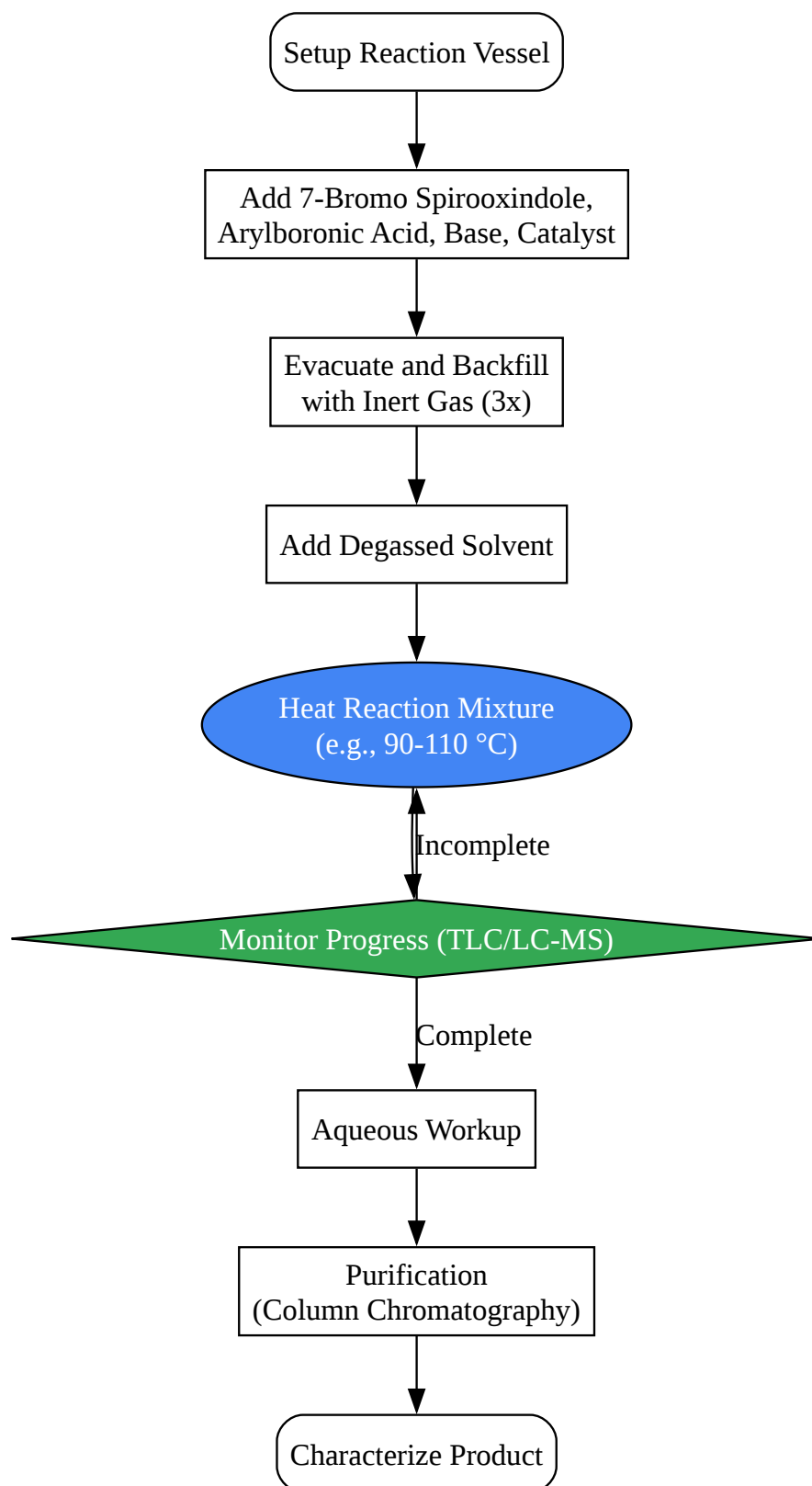
## Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds by coupling an organoboron reagent with an organic halide.<sup>[6][12]</sup> Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents.<sup>[3][13]</sup>

### Expert Insights: Why These Conditions?

- **Catalyst:** Pd(PPh<sub>3</sub>)<sub>4</sub> is a reliable and commercially available Pd(0) source. For more challenging couplings, pre-catalysts paired with bulky, electron-rich phosphine ligands like SPhos or XPhos can be more effective.<sup>[12]</sup>
- **Base:** A base is crucial for the transmetalation step, activating the boronic acid.<sup>[13]</sup> Carbonates like K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub> are commonly used. Cesium carbonate is often more effective for less reactive substrates.<sup>[12][14]</sup>
- **Solvent:** A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used. Water plays a role in dissolving the base and facilitating the transmetalation process.<sup>[12]</sup>

## Protocol: Suzuki-Miyaura Coupling of 7-Bromo Spirooxindole



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

## Materials:

- 7-Bromo spirooxindole (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Pd(PPh<sub>3</sub>)<sub>4</sub> (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
- K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub> (2.0-3.0 equiv)
- 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
- Anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes/ethyl acetate)

## Procedure:

- To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the 7-bromo spirooxindole, arylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, and the base.
- Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[\[12\]](#)
- Add the degassed solvent mixture via syringe.
- Place the reaction vessel in a preheated oil bath and stir vigorously at 90-110 °C.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl spirooxindole.

## Data Summary: Suzuki-Miyaura Coupling

Catalyst (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Typical Yield (%)
$\text{Pd}(\text{PPh}_3)_4$ (5)	$\text{K}_2\text{CO}_3$ (2.0)	Dioxane/ $\text{H}_2\text{O}$	100	12-24	70-95
$\text{Pd}_2(\text{dba})_3$ (2.5) / SPhos (10)	$\text{K}_3\text{PO}_4$ (3.0)	Toluene/ $\text{H}_2\text{O}$	110	8-16	85-98
$\text{Pd}(\text{dppf})\text{Cl}_2$ (5)	$\text{Cs}_2\text{CO}_3$ (2.5)	DMF	90	12-18	75-90

Yields are representative and highly dependent on the specific spirooxindole and boronic acid used.

## Application 2: Heck Coupling for Alkene Arylation

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the C-C bond formation between an unsaturated halide and an alkene.<sup>[15][16]</sup> This reaction is particularly useful for synthesizing substituted alkenes.<sup>[6][15]</sup>

### Expert Insights: Why These Conditions?

- Catalyst: Palladium(II) acetate is a common and cost-effective pre-catalyst. It is reduced in situ to the active Pd(0) species.<sup>[15][17]</sup>
- Ligand: While some Heck reactions can be ligandless, the addition of phosphine ligands, such as triphenylphosphine ( $\text{PPh}_3$ ) or tri-*o*-tolylphosphine, often improves yields and reaction rates, especially with aryl bromides.<sup>[15]</sup>

- Base: An organic base like triethylamine ( $\text{Et}_3\text{N}$ ) or an inorganic base like NaOAc or  $\text{K}_2\text{CO}_3$  is required to neutralize the HBr generated during the catalytic cycle.<sup>[15]</sup>
- Solvent: High-boiling polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.<sup>[17]</sup>

## Protocol: Heck Coupling of 7-Bromo Spirooxindole

### Materials:

- 7-Bromo spirooxindole (1.0 equiv)
- Alkene (e.g., n-butyl acrylate) (1.5 equiv)
- $\text{Pd}(\text{OAc})_2$  (Palladium(II) acetate) (0.02-0.05 equiv)
- $\text{PPh}_3$  (Triphenylphosphine) (0.04-0.10 equiv)
- Triethylamine ( $\text{Et}_3\text{N}$ ) (2.0 equiv)
- Anhydrous DMF or Acetonitrile

### Procedure:

- In a sealed tube, combine the 7-bromo spirooxindole,  $\text{Pd}(\text{OAc})_2$ , and  $\text{PPh}_3$ .
- Evacuate and backfill the tube with an inert gas.
- Add the anhydrous solvent, followed by the alkene and triethylamine.
- Seal the tube tightly and heat the mixture in an oil bath at 100-120 °C for 12-24 hours.
- After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous  $\text{MgSO}_4$ , and concentrate.
- Purify the residue by column chromatography to yield the 7-alkenyl spirooxindole.

## Application 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[18] This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[18][19]

### Expert Insights: Why These Conditions?

- **Palladium Catalyst:** A Pd(0) source like Pd(PPh<sub>3</sub>)<sub>4</sub> or a Pd(II) pre-catalyst such as PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> is used.
- **Copper Co-catalyst:** Copper(I) iodide (CuI) is the classic co-catalyst. It is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]
- **Base:** An amine base, typically triethylamine or diisopropylethylamine, is used. It serves both as a base and can act as a solvent.[3]
- **Solvent:** Solvents like THF or DMF are commonly used. The reaction must be performed under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

## Protocol: Sonogashira Coupling of 7-Bromo Spirooxindole

Materials:

- 7-Bromo spirooxindole (1.0 equiv)
- Terminal alkyne (1.5 equiv)
- PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> (Bis(triphenylphosphine)palladium(II) dichloride) (0.03 equiv)
- CuI (Copper(I) iodide) (0.05 equiv)
- Triethylamine (Et<sub>3</sub>N) (3.0 equiv)

- Anhydrous THF or DMF, degassed

Procedure:

- To a Schlenk flask, add the 7-bromo spirooxindole, PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, and CuI.
- Evacuate and backfill with argon three times.
- Add the degassed solvent, followed by triethylamine and the terminal alkyne via syringe.
- Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC).
- Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
- Concentrate the filtrate and purify the crude product by column chromatography.

## Application 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.<sup>[20]</sup> This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.<sup>[20][21]</sup>

### Expert Insights: Why These Conditions?

- **Catalyst System:** This reaction is highly dependent on the choice of ligand.<sup>[21]</sup> Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., dppf) are essential for achieving high reactivity, especially with less reactive aryl bromides or chlorides.<sup>[3][20]</sup> Palladium pre-catalysts are often used for convenience and improved performance.<sup>[21]</sup>
- **Base:** A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like LHMDS or K<sub>3</sub>PO<sub>4</sub> can also be effective.<sup>[22]</sup>
- **Solvent:** Anhydrous, non-protic solvents such as toluene or dioxane are standard.<sup>[22]</sup>

## Protocol: Buchwald-Hartwig Amination of 7-Bromo Spirooxindole

### Materials:

- 7-Bromo spirooxindole (1.0 equiv)
- Amine (primary or secondary) (1.2 equiv)
- Pd<sub>2</sub>(dba)<sub>3</sub> (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
- Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
- Anhydrous Toluene, degassed

### Procedure:

- In a glovebox or under a flow of argon, add NaOt-Bu to a dry Schlenk tube.
- In a separate vial, dissolve Pd<sub>2</sub>(dba)<sub>3</sub> and XPhos in a small amount of toluene. Add this catalyst solution to the Schlenk tube.
- Add the 7-bromo spirooxindole and the amine to the Schlenk tube.
- Add the remaining degassed toluene.
- Seal the tube and heat in an oil bath at 80-110 °C for 4-24 hours.
- Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
- Quench the reaction by carefully adding saturated aqueous NH<sub>4</sub>Cl solution.
- Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purify by column chromatography to obtain the 7-amino spirooxindole.

## Trustworthiness and Self-Validation

The protocols described are designed to be robust and reproducible. To ensure success and validate results, consider the following:

- **Inert Atmosphere:** The exclusion of oxygen is critical, as it can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation. The use of Schlenk techniques or a glovebox is highly recommended.
- **Reagent Purity:** Use high-purity, anhydrous solvents and reagents. The base, particularly NaOt-Bu, should be fresh and handled under inert conditions.
- **Reaction Monitoring:** Always monitor reaction progress using an appropriate analytical technique (TLC, GC, LC-MS). This prevents premature workup of incomplete reactions or degradation of the product due to prolonged heating.
- **Troubleshooting:** If a reaction fails or gives low yield, consider the following:
  - **Catalyst/Ligand:** Is the catalyst active? Was the correct ligand for the specific transformation used?
  - **Base:** Is the base strong enough? Is it fresh?
  - **Temperature:** Is the reaction temperature optimal? Some reactions may require higher temperatures, while others might benefit from milder conditions to prevent side reactions.
  - **Substrate:** Is the spirooxindole or coupling partner sterically hindered or electronically deactivated? A more active catalyst system may be required.

By systematically applying these protocols and principles, researchers can effectively leverage palladium-catalyzed cross-coupling reactions to synthesize a diverse array of novel 7-substituted spirooxindoles for applications in drug discovery and materials science.

## References

- Current time information in Pasuruan, ID. (n.d.). Google.
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.

- The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025, September 4). Chemistry LibreTexts.
- Palladium catalyzed couplings. (n.d.). Organic Chemistry II - Lumen Learning.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2020). ACS Catalysis.
- An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. (2021). Molecules.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2022). Journal of the American Chemical Society.
- Solvent effects in palladium catalysed cross-coupling reactions. (2014). Dalton Transactions.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Université de Strasbourg.
- Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. (2017). Chemistry – A European Journal.
- Highly enantioselective synthesis and cellular evaluation of spirooxindoles inspired by natural products. (2010, July 11). Nature Chemistry.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers.
- Transition metal-catalyzed synthesis of spirooxindoles. (2021, February 10). RSC Advances.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews.
- Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. (n.d.). Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. (n.d.). Benchchem.
- Heck reaction. (n.d.). Wikipedia.
- Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. (2024, February 28). Frontiers in Chemistry.
- Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H<sub>2</sub>O. (2018, February 2). RSC Advances.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). Scientific Reports.
- Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. (2011). The Journal of Organic Chemistry.
- Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications. (2022). Organic Chemistry Frontiers.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2023). Molecules.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Palladium-Catalyzed Carbo-Heterofunctionalization of Alkenes for the Synthesis of Oxindoles and Spirooxindoles. (2010, September 13). Organic Letters.
- HECK REACTIONS IN  $\alpha$ ,  $\beta$ -UNSATURATED SPIRODIKETONES. (2007). Revue Roumaine de Chimie.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012, November 19). Beilstein Journal of Organic Chemistry.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Palladium-catalyzed tandem Heck reaction/C-H functionalization - Preparation of spiro-indane-oxindoles. (n.d.). Academia.edu.
- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction. (2021). Organic & Biomolecular Chemistry.
- Sonogashira coupling. (n.d.). Wikipedia.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Catalysts.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). Molecules.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). Organic Letters.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. (2014). Chemistry of Heterocyclic Compounds.
- Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. (2025, October 26). Current Organic Chemistry.
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018, November 16). Nature Communications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances \(RSC Publishing\) DOI:10.1039/D1RA00139F \[pubs.rsc.org\]](#)
- [2. Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H<sub>2</sub>O - RSC Advances \(RSC Publishing\) DOI:10.1039/C7RA13207G \[pubs.rsc.org\]](#)
- [3. jmcct.com \[jmcct.com\]](#)
- [4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD \[zr-catalyst.com\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. 17.2. Palladium catalyzed couplings | Organic Chemistry II \[courses.lumenlearning.com\]](#)
- [7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications - Organic Chemistry Frontiers \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [9. Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction - Organic & Biomolecular Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [10. An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. Frontiers | Exploring pyrrolidinyloxy-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells \[frontiersin.org\]](#)
- [12. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [13. Suzuki Coupling \[organic-chemistry.org\]](#)
- [14. mokslozurnalai.lmaleidykla.lt \[mokslozurnalai.lmaleidykla.lt\]](#)
- [15. Heck reaction - Wikipedia \[en.wikipedia.org\]](#)
- [16. Heck Reaction \[organic-chemistry.org\]](#)
- [17. revroum.lew.ro \[revroum.lew.ro\]](#)
- [18. Sonogashira coupling - Wikipedia \[en.wikipedia.org\]](#)
- [19. researchgate.net \[researchgate.net\]](#)

- [20. Buchwald–Hartwig amination - Wikipedia \[en.wikipedia.org\]](#)
- [21. pubs.acs.org \[pubs.acs.org\]](#)
- [22. jk-sci.com \[jk-sci.com\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 7-Bromo Spirooxindoles]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2664845/docs#application-notes-and-protocols-palladium-catalyzed-cross-coupling-reactions-using-7-bromo-spirooxindoles>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)

